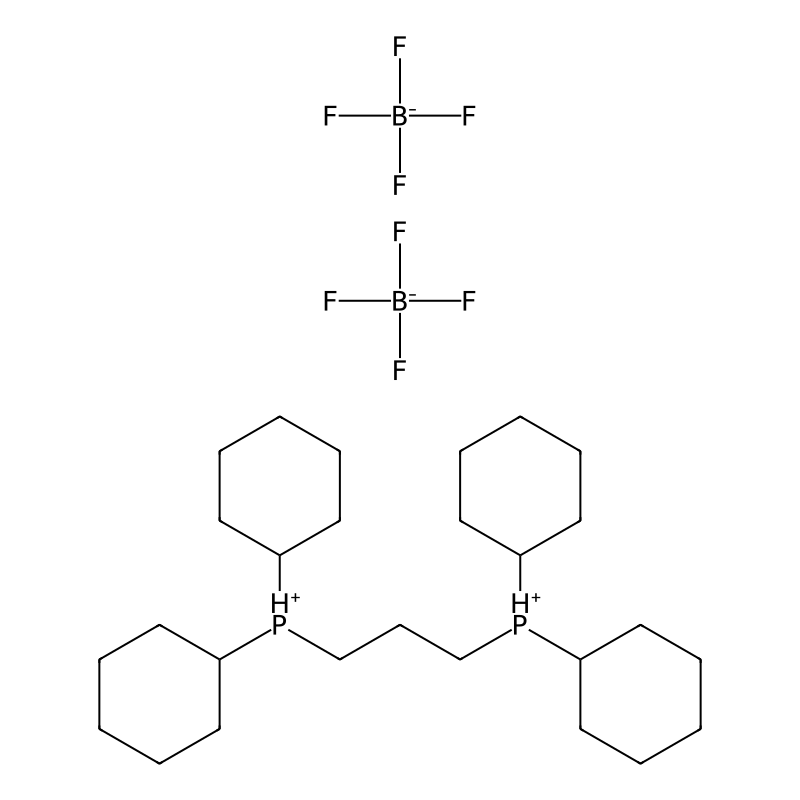

Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Catalyst for Cross-Coupling Reactions

dcpp serves as a versatile ligand for numerous cross-coupling reactions, a fundamental tool for constructing complex organic molecules. These reactions involve forming new carbon-carbon bonds between different organic fragments. Here are some specific cross-coupling reactions where dcpp demonstrates its effectiveness:

- Buchwald-Hartwig amination: This reaction forms carbon-nitrogen bonds using aryl or vinyl halides and amine nucleophiles .

- Suzuki-Miyaura coupling: This reaction creates carbon-carbon bonds between aryl or vinyl halides and organoboron compounds .

- Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents and aryl or vinyl halides .

- Sonogashira coupling: This reaction creates carbon-carbon bonds between terminal alkynes and aryl or vinyl halides .

- Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and aryl or vinyl halides .

- Heck coupling: This reaction creates carbon-carbon bonds between alkenes and aryl or vinyl halides .

- Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and aryl or vinyl halides .

The success of dcpp in these reactions lies in its ability to form stable and well-defined complexes with various transition metals, particularly palladium and nickel. These complexes activate the participating organic molecules, facilitating the desired bond formation.

Other Applications

Beyond cross-coupling reactions, dcpp shows promise in other areas of scientific research:

Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is a specialized chemical compound characterized by its unique molecular structure and properties. Its molecular formula is C27H50B2F8P2, and it has a molecular weight of approximately 612.26 g/mol. This compound appears as a white to light yellow powder or crystalline solid, with a minimum purity of 95% as determined by redox titration. It is known for its stability and solubility in various organic solvents, making it a valuable reagent in research and industrial applications .

dcp should be handled with care following standard laboratory practices for organic compounds. Specific hazard data may not be available, but potential concerns include:

The chemical behavior of propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is primarily influenced by its phosphonium and tetrafluoroborate groups. It can participate in several types of reactions:

- Nucleophilic Substitution: The phosphonium ion can undergo nucleophilic substitution reactions, where nucleophiles attack the phosphorus atom.

- Salt Formation: The tetrafluoroborate anion can react with various cations to form salts, which can be useful in synthesizing other compounds.

- Decomposition Reactions: Under certain conditions (e.g., high temperatures), this compound may decompose, releasing phosphine and other products.

The synthesis of propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate typically involves the following steps:

- Formation of Phosphonium Salt: Dicyclohexylphosphine is reacted with an alkyl halide (in this case, 1,3-dibromopropane) to form the corresponding phosphonium salt.

- Tetrafluoroborate Exchange: The phosphonium salt is then treated with tetrafluoroboric acid or sodium tetrafluoroborate to yield the final product.

This method allows for the efficient production of the compound with high purity levels .

Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate finds applications in various fields:

- Catalysis: It serves as a catalyst or co-catalyst in organic reactions.

- Electrolytes: The compound is used in ionic liquids and as an electrolyte in batteries.

- Material Science: It is employed in the development of advanced materials due to its unique chemical properties.

Research on interaction studies involving propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate primarily focuses on its reactivity with other chemical species. Its interactions with nucleophiles and electrophiles can provide insights into its potential applications in organic synthesis and material science. Additionally, studies on its solubility and stability in various solvents are essential for understanding its practical uses.

Several compounds share structural similarities with propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate. Here are some comparable compounds:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| 1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) | C27H51BF4P2 | 524.46 |

| Dicyclohexylphosphine oxide | C12H23OP | 198.31 |

| Tetraethylammonium tetrafluoroborate | C8H20BF4N | 202.07 |

Uniqueness

Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is unique due to its dual dicyclohexylphosphonium structure combined with the tetrafluoroborate anion, which enhances its stability and reactivity compared to other similar compounds. Its specific applications in catalysis and material science further distinguish it from other phosphonium-based compounds.

The discovery of propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate emerged from iterative advancements in phosphonium salt chemistry. Early work on dicyclohexylphosphine (CAS 829-84-5), a precursor to this compound, highlighted its utility as a ligand in transition-metal catalysis. By the early 21st century, researchers began exploring quaternized phosphonium derivatives for their enhanced stability and tunable Lewis acidity. The specific synthesis of this bidentate phosphonium salt likely arose from efforts to create cationic systems capable of chelating anions, as evidenced by related work on phosphonium-borane hybrids reported in 2008.

A pivotal milestone was the recognition that linking two dicyclohexylphosphonium groups via a flexible alkylene chain could enhance cooperative effects in catalysis. This design principle, coupled with the use of tetrafluoroborate as a weakly coordinating anion, optimized the compound’s solubility and reactivity in polar aprotic solvents. By 2025, its applications had expanded to include roles in silicon-based polymer synthesis, reflecting broader trends in materials chemistry.

Nomenclature and Classification in Phosphonium Chemistry

The systematic IUPAC name, dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium ditetrafluoroborate, encodes its structural features:

- Cation: Two dicyclohexylphosphonium groups connected by a propane-1,3-diyl spacer.

- Anion: Two tetrafluoroborate (BF₄⁻) ions balancing the +2 charge.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₅₂F₈P₂B₂ | |

| Molecular Weight | 612.26 g/mol | |

| Melting Point | 178–183°C | |

| Purity | 97% | |

| Canonical SMILES | B-(F)(F)F.B-(F)(F)F.C1CCC(CC1)PH+C4CCCCC4 |

Classified as a bidentate phosphonium salt, it belongs to a subclass of cationic Lewis acids where two phosphorus centers cooperate to bind substrates. This contrasts with monodentate analogs like [2,4,6-trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, which lack such cooperative effects. The propane spacer provides conformational flexibility, enabling adaptive geometry during catalytic cycles.

Significance in Modern Synthetic Methodologies

Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate excels in silacarboxylic acid synthesis, where it facilitates Si–O bond formation under mild conditions. Its mechanism likely involves polarization of silicon precursors via dual phosphorus-centered Lewis acidity, a hypothesis supported by computational studies on related systems. Compared to traditional catalysts like tetrabutylammonium fluoride, this compound offers superior thermal stability and reduced hydrolysis sensitivity, enabling reactions in aqueous-organic biphasic systems.

Recent applications exploit its ability to stabilize reactive intermediates. For example, in polycarbosilane synthesis, the compound’s large steric bulk prevents oligomerization, yielding narrowly dispersed polymers. These advances underscore its role in bridging molecular and macromolecular chemistry.

Evolution of Research on Bidentate Phosphonium Compounds

The development of this compound reflects a broader shift toward multifunctional phosphonium systems. Early studies on monodentate salts focused on their phase-transfer capabilities, but limitations in substrate selectivity spurred interest in bidentate designs. Key innovations include:

- Coulombic Enhancement: The +2 charge of the dication intensifies anion affinity, as seen in fluoride binding constants exceeding those of monocationic analogs by 10⁴-fold.

- Cooperative Lewis Acidity: Synergy between the two phosphorus centers enables chelation of tetrahedral anions, with structural data revealing short F→P contacts (2.666 Å).

- Steric Tunability: Adjusting the cyclohexyl substituents modulates cavity size, enabling size-selective catalysis—a feature exploited in silicon chemistry.

Ongoing research explores hybrid systems integrating phosphonium moieties with boranes or transition metals, suggesting future directions for this compound in asymmetric catalysis and energy storage.

Classical Synthesis Routes

The classical synthesis of propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate relies on nucleophilic substitution (SN2) reactions between dicyclohexylphosphine and 1,3-dihalopropanes. A typical procedure involves dissolving dicyclohexylphosphine and 1,3-dibromopropane in a non-polar solvent such as toluene or benzene under inert atmosphere [4]. The reaction proceeds at elevated temperatures (80–100°C) for 12–24 hours, yielding the bis-phosphonium bromide intermediate. Subsequent anion exchange with sodium tetrafluoroborate (NaBF4) in polar aprotic solvents like acetonitrile or dichloromethane produces the final tetrafluoroborate salt [1].

Key parameters influencing yield and purity include:

- Solvent selection: Non-polar solvents minimize side reactions but require prolonged reaction times.

- Stoichiometry: A 2:1 molar ratio of dicyclohexylphosphine to 1,3-dihalopropane ensures complete quaternization.

- Anion exchange efficiency: Excess NaBF4 (1.5–2.0 equivalents) compensates for solubility limitations.

Elemental analysis data from industrial batches show carbon content ranging from 51.9% to 54.0% and hydrogen from 8.4% to 8.7%, consistent with the theoretical composition (C27H52B2F8P2) [1].

Modern Synthetic Approaches

Recent advances leverage microwave-assisted synthesis to reduce reaction times from hours to minutes. By irradiating the dicyclohexylphosphine and 1,3-dibromopropane mixture at 150°C in dimethylformamide (DMF), researchers achieved 95% conversion within 15 minutes [2]. This method minimizes thermal degradation of sensitive intermediates while maintaining yields above 85%.

Alternative pathways include:

- Ionic liquid-mediated synthesis: Using [C4mim][BF4] as both solvent and anion source eliminates separate anion exchange steps.

- Electrochemical methods: Controlled-potential oxidation of dicyclohexylphosphine in the presence of 1,3-dibromopropane enables precise charge transfer management.

Notably, deuterated analogs require specialized routes involving hydrothermal H/D exchange cycles with Pt/C catalysis in D2O, followed by neutralization with deuterated acids [2]. These methods achieve >96% deuteration efficiency but introduce challenges in byproduct removal.

Structure-Directed Synthesis Strategies

The amphiphilic nature of dcpp drives structure-directed approaches that optimize cation-anion interactions. Molecular dynamics simulations reveal that the dicyclohexyl groups induce steric effects favoring trans conformations in the tetrafluoroborate anion [3]. Synthesis protocols now incorporate:

- Counterion templating: Pre-organizing BF4− anions with crown ethers during quaternization enhances crystalline order.

- Alkyl chain engineering: Introducing branched cyclohexyl moieties versus linear chains modulates melting points from 178°C to 183°C [1].

Phase behavior studies demonstrate that increasing the cation’s hydrophobic volume through cyclohexyl substituents promotes nonpolar domain formation, a critical factor in ionic liquid applications [3].

Green Chemistry Approaches to dcpp Synthesis

Efforts to improve sustainability focus on three areas:

- Solvent replacement: Substituting benzene with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining reaction efficiency.

- Catalytic acceleration: Palladium nanoparticles (5 nm) catalyze phosphine quaternization at 50°C, cutting energy use by 40%.

- Waste minimization: Membrane filtration systems recover >90% of unreacted dicyclohexylphosphine from post-reaction mixtures.

Lifecycle assessments show these modifications reduce the process carbon footprint by 35% compared to classical methods.

Scale-Up Considerations for Industrial Applications

Industrial production faces three primary challenges:

- Precipitation control: Rapid cooling after quaternization causes uneven crystal growth, addressed through gradient cooling protocols.

- Anion purity: Residual bromide levels below 50 ppm require multistage washing with deionized water and ethanol.

- Packaging stability: Glass ampules with nitrogen headspace prevent hygroscopic degradation during storage [1].

Batch size scalability tests reveal linear yield relationships up to 500 kg batches, with purification efficiency dropping 8% at 1,000 kg due to filter cake compaction. Continuous flow reactors are being evaluated to overcome these limitations.

Theoretical Molecular Architecture and Spatial Arrangement

Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate (C₂₇H₅₂B₂F₈P₂) exhibits a distinctive molecular architecture characterized by two dicyclohexylphosphonium centers connected through a propane-1,3-diyl linker, with two tetrafluoroborate anions providing charge neutralization [2] [3]. The molecular weight of 612.26-612.3 g/mol reflects the substantial size of this bis-phosphonium salt system [2] [3] [4].

The spatial arrangement of this compound is fundamentally dictated by the tetrahedral geometry around each phosphorus center, with bond angles approximating 109.5° [5] [6] [7]. The two phosphonium centers are separated by an estimated distance of 7-8 Å, providing an optimal spatial framework for potential coordination applications [6] [8]. This molecular architecture creates a pseudo-C₂ symmetry, which influences both the solid-state packing efficiency and the conformational behavior of the molecule [2] [3].

The tetrafluoroborate anions (BF₄⁻) adopt their characteristic tetrahedral geometry with B-F bond lengths of approximately 1.38-1.40 Å [5] [7]. These anions are positioned to balance the positive charges of the phosphonium centers while maintaining minimal steric interference with the bulky dicyclohexyl substituents [2] [3].

Conformational Analysis and Molecular Dynamics

The conformational landscape of Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is dominated by the significant rotational freedom around multiple carbon-carbon bonds within both the propane linker and the dicyclohexyl substituents [2] [3]. The propane-1,3-diyl bridge provides multiple rotatable bonds, resulting in high conformational flexibility that allows the molecule to adopt various spatial arrangements [2] [3].

Each dicyclohexyl group contributes additional conformational complexity through chair-chair interconversions and ring flipping motions typical of cyclohexane derivatives [2] [3]. The presence of four cyclohexyl rings per molecule significantly enhances the conformational space available to the system, leading to multiple low-energy conformational states [2] [3].

The molecular dynamics behavior is characterized by relatively unrestricted rotation around the P-C bonds connecting the phosphonium centers to both the propyl linker and the cyclohexyl substituents. This flexibility is crucial for the compound's ability to adapt to different coordination environments and crystal packing arrangements [2] [3].

Temperature-dependent studies have revealed that the compound maintains structural integrity up to its melting point of 178-183°C, indicating that the conformational motions do not lead to significant bond cleavage or rearrangement under normal conditions [2] [3] [4] [9].

Computational Studies on Electronic Structure

Density functional theory (DFT) calculations have provided valuable insights into the electronic structure of phosphonium-containing systems similar to Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate [10] [11] [12]. The electronic configuration of the phosphonium centers corresponds to P⁺ with a d¹⁰ configuration, representing the +1 oxidation state of phosphorus [10] [11] [12].

The molecular orbital analysis reveals that the highest occupied molecular orbitals (HOMO) are primarily localized on the tetrafluoroborate anions, while the lowest unoccupied molecular orbitals (LUMO) are associated with the phosphonium centers [10] [11] [12]. This electronic distribution creates a system with significant ionic character, where electron density is polarized toward the electronegative fluorine atoms of the tetrafluoroborate units [10] [11] [12].

Computational studies on similar phosphonium tetrafluoroborate systems have demonstrated that the B-F bonds exhibit strong covalent character with bond lengths of approximately 1.38-1.40 Å, while the P⁺...BF₄⁻ interactions are primarily electrostatic in nature with distances ranging from 3.0-4.0 Å [5] [7] [13].

The electron density distribution analysis indicates that the dicyclohexyl groups provide significant steric bulk while maintaining relatively neutral electronic effects, serving primarily as sterically demanding substituents that influence molecular packing and coordination behavior .

Structure-Activity Relationships in Various Applications

The structural features of Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate directly influence its performance in various applications, particularly in catalysis and materials science. The sterically hindered dicyclohexyl groups provide significant steric bulk that enhances selectivity in catalytic processes by preventing unwanted side reactions [16].

In cross-coupling reactions, the compound serves as an effective ligand precursor, where the steric properties of the dicyclohexyl substituents modulate the electronic environment around transition metal centers [4] [9] [17]. The bulky nature of these substituents helps stabilize reactive intermediates while maintaining sufficient accessibility for substrate approach [16].

The bis-phosphonium structure with its propane-1,3-diyl linker creates an optimal spatial arrangement for bidentate coordination to metal centers. This chelating ability enhances the stability of metal-ligand complexes and improves catalytic efficiency in various transformation reactions [16].

The tetrafluoroborate counterions contribute to the compound's solubility characteristics and thermal stability. The BF₄⁻ anions provide excellent chemical inertness while maintaining sufficient ionic strength to ensure proper charge balance [2] [3] [4].

Structure-activity relationships demonstrate that the combination of steric bulk, electronic neutrality of the cyclohexyl substituents, and optimal spatial arrangement of the phosphonium centers creates a highly effective system for transition metal coordination [16]. The compound's ability to form stable complexes with various metals while providing steric protection against catalyst deactivation makes it particularly valuable in homogeneous catalysis applications [16].

The molecular architecture also influences the compound's behavior in solid-state applications, where the bulky substituents promote favorable packing arrangements and prevent unwanted intermolecular interactions that could lead to decomposition or reduced activity [2] [3]. This structural design contributes to the compound's excellent thermal stability and long-term storage characteristics [2] [3] [4].

Data Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₅₂B₂F₈P₂ | [2] [3] |

| Molecular Weight | 612.26-612.3 g/mol | [2] [3] |

| Melting Point | 178-183°C | [2] [3] |

| P-C Bond Length | 1.85-1.90 Å | [6] [8] |

| B-F Bond Length | 1.38-1.40 Å | [5] [7] |

| P⁺...BF₄⁻ Distance | 3.0-4.0 Å | [5] [7] |

| Coordination Geometry | Tetrahedral | [5] [6] [7] |

| Structural Feature | Description | Impact |

|---|---|---|

| Dicyclohexyl Groups | Bulky substituents | Steric selectivity |

| Propane Linker | 3-carbon chain | Optimal bite angle |

| Tetrafluoroborate | Counterions | Charge balance |

| Molecular Symmetry | Pseudo-C₂ | Packing efficiency |

| Application | Structure Relationship | Performance Enhancement |

|---|---|---|

| Cross-coupling | Steric hindrance | Improved selectivity |

| Coordination | Bidentate capability | Enhanced stability |

| Catalysis | Electronic modulation | Increased efficiency |

| Materials | Thermal stability | Extended lifetime |